1H-Pyrrolo[3,2-B]pyridin-2-OL

Medicinal Chemistry Drug Design Physicochemical Properties

1H-Pyrrolo[3,2-B]pyridin-2-OL is a critical 4-azaindole building block for medicinal chemistry. Its unique hinge-binding motif delivers sub-nanomolar FGFR1 potency (IC50 0.200 nM) and 12 nM MPO inhibition – outperforming clinical candidates. Replace indole cores to slash lipophilicity (ΔclogD -2.4) and reduce clearance 20-fold. Ideal for kinase-focused libraries and developability optimization. Ensure access to this high-value scaffold for your discovery programs.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 32501-06-7
Cat. No. B13009575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[3,2-B]pyridin-2-OL
CAS32501-06-7
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(N2)O)N=C1
InChIInChI=1S/C7H6N2O/c10-7-4-6-5(9-7)2-1-3-8-6/h1-4,9-10H
InChIKeyMFNOMYANTMSCGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[3,2-B]pyridin-2-OL (CAS 32501-06-7): Procurement-Relevant Class and Property Overview


1H-Pyrrolo[3,2-B]pyridin-2-OL is a heterocyclic organic compound classified as a 4-azaindole, featuring a fused pyrrole and pyridine ring system. This core structure is recognized as a privileged scaffold in medicinal chemistry, particularly for the design of kinase inhibitors [1]. The compound serves as a versatile building block for synthesizing derivatives with a wide range of biological activities, including inhibition of key signaling pathways such as FGFR, casein kinase Iε, and p38 MAP kinase, as detailed in subsequent sections [2] [3].

Why 1H-Pyrrolo[3,2-B]pyridin-2-OL Cannot Be Indiscriminately Substituted: The Need for Evidence-Based Selection


Substituting 1H-Pyrrolo[3,2-B]pyridin-2-OL with a generic analog from the same class (e.g., other azaindole isomers, indoles, or related heterocycles) carries a high risk of altering or abolishing desired activity. The 4-azaindole scaffold provides a unique spatial orientation for hydrogen bonding in kinase ATP-binding pockets, distinct from other isomers like 7-azaindole [1]. Direct evidence from medicinal chemistry programs demonstrates that switching from an indole to a 4-azaindole core can dramatically improve key properties such as lipophilicity (e.g., a change in clogD from 4.4 to 2.0), cellular potency, and in vivo clearance [2]. Therefore, the specific physicochemical and biological profile of this compound is not guaranteed by its analogs and must be verified with quantitative, comparator-based evidence, as presented in the following section.

Quantitative Differentiation Guide for 1H-Pyrrolo[3,2-B]pyridin-2-OL: Head-to-Head Performance Metrics


Physicochemical Property Differentiation: LogD and Clearance vs. Indole Scaffold

The 4-azaindole core of 1H-Pyrrolo[3,2-B]pyridin-2-OL confers a distinct physicochemical advantage over the structurally analogous indole scaffold. This advantage is crucial for optimizing drug-like properties [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Myeloperoxidase (MPO) Inhibition: Potency Against Established Clinical Candidates

A derivative of 1H-Pyrrolo[3,2-B]pyridin-2-OL (CHEMBL4531688) demonstrates exceptionally high potency as an MPO inhibitor, surpassing the clinical candidate AZD5904 [1] [2].

Inflammation Cardiovascular Disease Enzyme Inhibition

FGFR1 Inhibition: Potency on Par with a Leading Preclinical Inhibitor

A derivative of 1H-Pyrrolo[3,2-B]pyridin-2-OL (CHEMBL3800526) exhibits FGFR1 inhibitory potency equivalent to the well-known, potent FGFR inhibitor AZD4547 [1] .

Oncology Kinase Inhibitor Cell Proliferation

Optimal Application Scenarios for Procuring 1H-Pyrrolo[3,2-B]pyridin-2-OL Based on Differentiated Evidence


Lead Optimization in Kinase Drug Discovery: FGFR-Targeted Oncology Programs

Procure 1H-Pyrrolo[3,2-B]pyridin-2-OL as a core scaffold for synthesizing next-generation FGFR inhibitors. Evidence demonstrates that derivatives of this core can achieve sub-nanomolar cellular potency against FGFR1 (IC50 = 0.200 nM), matching the performance of potent preclinical compounds like AZD4547 [1]. This scaffold is therefore a high-value starting point for medicinal chemistry campaigns aiming to improve upon existing FGFR inhibitor pharmacophores.

Early-Stage Inflammation and Cardiovascular Target Validation

Utilize this compound to build focused libraries for exploring myeloperoxidase (MPO) as a therapeutic target. Data shows a derivative of this core (CHEMBL4531688) inhibits MPO with an IC50 of 12 nM, which is ~12-fold more potent than the clinical candidate AZD5904 [2] [3]. This potency advantage can be leveraged in early target validation studies and in the development of novel, highly potent MPO inhibitors for cardiovascular or inflammatory diseases.

Physicochemical Property Optimization in Medicinal Chemistry

Use 1H-Pyrrolo[3,2-B]pyridin-2-OL as a direct replacement for an indole core to improve drug-like properties. Evidence from a PAK1 inhibitor program demonstrates that switching from an indole to a 4-azaindole core resulted in a 20-fold reduction in unbound clearance and a substantial improvement in lipophilicity (ΔclogD = -2.4 units) [4]. This scaffold swap strategy can be applied across multiple discovery programs to enhance compound developability.

Synthesis of Diverse Kinase Inhibitor Libraries

Employ 1H-Pyrrolo[3,2-B]pyridin-2-OL as a versatile building block for generating diverse, kinase-focused compound libraries. The 4-azaindole core is a privileged structure for targeting the ATP-binding site of various kinases, including FGFR, p38 MAPK, and casein kinase Iε, as supported by multiple patent filings [5] [6]. Its distinct hinge-binding motif relative to other azaindole isomers allows for exploration of unique chemical space.

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